2-isopropenylnaphthalene chemical structure and properties
2-isopropenylnaphthalene chemical structure and properties
An In-depth Technical Guide to 2-Isopropenylnaphthalene: Structure, Properties, and Applications
Authored by: Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2-isopropenylnaphthalene, a vinyl monomer of significant interest in polymer chemistry and as a potential building block in organic synthesis and drug discovery. The document elucidates the chemical structure, physicochemical properties, synthesis methodologies, and polymerization behavior of 2-isopropenylnaphthalene. Emphasis is placed on the causality behind experimental choices and the self-validating nature of described protocols. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile naphthalene derivative.
Introduction: The Naphthalene Scaffold and the Vinyl Moiety
The naphthalene ring system is a well-established pharmacophore found in numerous bioactive compounds and materials.[1][2] Its rigid, bicyclic aromatic structure provides a versatile scaffold for the design of molecules with tailored electronic and steric properties. The introduction of an isopropenyl group at the 2-position of the naphthalene ring affords 2-isopropenylnaphthalene, a monomer that combines the aromatic character of naphthalene with the reactivity of a vinyl group, making it a valuable precursor for a range of polymeric materials.[3]
This guide delves into the core characteristics of 2-isopropenylnaphthalene, offering insights into its synthesis, characterization, and potential applications, particularly in the realm of polymer science.
Chemical Structure and Identification
2-Isopropenylnaphthalene is an aromatic hydrocarbon with the chemical formula C₁₃H₁₂. The structure consists of a naphthalene ring substituted with an isopropenyl group at the C-2 position.
Systematic IUPAC Name: 2-(prop-1-en-2-yl)naphthalene
Key Identifiers:
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CAS Number: 3710-23-4[4]
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Molecular Weight: 168.24 g/mol [4]
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Canonical SMILES: C=C(C)C1=CC2=CC=CC=C2C=C1
Physicochemical and Spectroscopic Properties
The properties of 2-isopropenylnaphthalene are summarized in the table below. These characteristics are crucial for its handling, purification, and application in various chemical processes.
| Property | Value | Reference |
| Appearance | Solid | [3] |
| Melting Point | 55 °C | [4] |
| Boiling Point | 281.2 °C at 760 mmHg | [4] |
| Density | 0.993 g/cm³ | [4] |
| Molecular Formula | C₁₃H₁₂ | [4] |
| Molecular Weight | 168.24 g/mol | [4] |
Spectroscopic Characterization
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the isopropenyl group (two singlets or narrow doublets in the 5.0-5.5 ppm region) and a singlet for the methyl protons (around 2.2-2.4 ppm). The aromatic protons of the naphthalene ring will appear as a complex multiplet pattern in the 7.3-8.0 ppm region.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the sp² carbons of the vinyl group (around 115 ppm for the CH₂ and 145 ppm for the quaternary carbon) and the methyl carbon (around 22 ppm). The ten aromatic carbons of the naphthalene ring will resonate in the 125-135 ppm range.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=C stretching of the vinyl group at approximately 1630 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C-H stretching from the methyl group will appear just below 3000 cm⁻¹. The spectrum will also show characteristic bands for the aromatic ring in the 1450-1600 cm⁻¹ region and out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range, indicative of the substitution pattern on the naphthalene ring.[5]
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 168, corresponding to the molecular weight of 2-isopropenylnaphthalene.
Synthesis of 2-Isopropenylnaphthalene
The synthesis of 2-isopropenylnaphthalene can be achieved through several routes, most commonly involving the dehydration of the corresponding tertiary alcohol or a Wittig reaction starting from 2-acetylnaphthalene.
Synthesis via Dehydration of 2-(2-Naphthyl)-2-propanol
This is a classic and efficient method for the preparation of 2-isopropenylnaphthalene. The precursor alcohol, 2-(2-naphthyl)-2-propanol, can be synthesized via a Grignard reaction between 2-acetylnaphthalene and a methylmagnesium halide.
Experimental Protocol: Synthesis of 2-(2-Naphthyl)-2-propanol
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with magnesium turnings and dry diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
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Grignard Reagent Formation: A solution of methyl iodide or methyl bromide in dry diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. The reaction mixture is stirred until the magnesium is consumed.
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Addition of Ketone: A solution of 2-acetylnaphthalene in dry diethyl ether is added dropwise to the freshly prepared Grignard reagent at a controlled temperature (e.g., 0 °C).
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Quenching and Work-up: After the addition is complete, the reaction is stirred for an additional period at room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-(2-naphthyl)-2-propanol.
Experimental Protocol: Dehydration to 2-Isopropenylnaphthalene
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Reaction Setup: The crude 2-(2-naphthyl)-2-propanol is placed in a round-bottom flask with a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, iodine, or potassium bisulfate).
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Dehydration: The mixture is heated under vacuum. The product, 2-isopropenylnaphthalene, is distilled as it is formed.
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Purification: The collected distillate can be further purified by recrystallization or a second distillation under reduced pressure to yield pure 2-isopropenylnaphthalene.[3]
Causality Behind Experimental Choices: The use of an inert atmosphere and dry solvents in the Grignard reaction is critical to prevent the quenching of the highly reactive organometallic reagent. The dehydration is performed under vacuum to facilitate the removal of the product and shift the equilibrium towards the alkene, while the use of a mild acid catalyst minimizes potential side reactions.
Synthesis via Wittig Reaction
The Wittig reaction provides a powerful and versatile method for the synthesis of alkenes from carbonyl compounds.[6][7][8][9] In this case, 2-acetylnaphthalene is reacted with a phosphorus ylide to form 2-isopropenylnaphthalene.
Experimental Protocol: Wittig Synthesis of 2-Isopropenylnaphthalene
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Ylide Preparation: Methyltriphenylphosphonium bromide is suspended in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere. A strong base, such as n-butyllithium or sodium hydride, is added to deprotonate the phosphonium salt and form the ylide (methylenetriphenylphosphorane).
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Wittig Reaction: A solution of 2-acetylnaphthalene in dry THF is added dropwise to the ylide solution at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
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Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent like diethyl ether. The organic layer is washed, dried, and the solvent evaporated. The crude product is then purified by column chromatography on silica gel to separate the 2-isopropenylnaphthalene from the triphenylphosphine oxide byproduct.
DOT Diagram: Wittig Synthesis Workflow
Caption: Workflow for the synthesis of 2-isopropenylnaphthalene via the Wittig reaction.
Polymerization of 2-Isopropenylnaphthalene
2-Isopropenylnaphthalene is a valuable monomer for the synthesis of polymers with high thermal stability and specific optical properties due to the bulky, aromatic naphthalene side group. It can undergo polymerization via various mechanisms, with anionic polymerization being a well-studied route.[3]
Anionic Polymerization
Anionic polymerization of 2-isopropenylnaphthalene allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity).[3][10] This "living" polymerization technique enables the preparation of block copolymers and other complex macromolecular architectures.[11]
Experimental Protocol: Anionic Polymerization of 2-Isopropenylnaphthalene
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Monomer and Solvent Purification: 2-Isopropenylnaphthalene is purified by distillation under vacuum.[3] The polymerization solvent, typically an aprotic solvent like toluene or tetrahydrofuran (THF), must be rigorously dried and deoxygenated.
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Initiation: The polymerization is initiated by the addition of an organolithium initiator, such as sec-butyllithium, to the monomer solution at a controlled temperature.[3] The reaction is carried out under a high-vacuum or inert atmosphere to exclude moisture and oxygen, which would terminate the living anionic chain ends.
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Propagation: The polymerization proceeds via the sequential addition of monomer units to the growing polymer chain. The reaction is typically very fast.
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Termination: The living polymer chains can be terminated by the addition of a proton source, such as methanol, or functionalized by reacting with electrophiles like ethylene oxide or carbon dioxide.
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Polymer Isolation: The polymer is isolated by precipitation in a non-solvent, such as methanol, followed by filtration and drying under vacuum.
DOT Diagram: Anionic Polymerization Workflow
Caption: General workflow for the anionic polymerization of 2-isopropenylnaphthalene.
Free Radical Polymerization
While less controlled than anionic polymerization, free radical polymerization offers a more versatile and less stringent method for polymerizing 2-isopropenylnaphthalene.[12][13][14] This method typically employs a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
Applications and Future Perspectives
Polymer Science
The primary application of 2-isopropenylnaphthalene is in the synthesis of polymers. Poly(2-isopropenylnaphthalene) exhibits a high glass transition temperature and good thermal stability, making it a candidate for specialty plastics and high-performance materials. Its unique refractive index and optical properties also make it of interest for optical applications.
Organic Synthesis
As a bifunctional molecule, 2-isopropenylnaphthalene can serve as a versatile building block in organic synthesis. The vinyl group can undergo a variety of chemical transformations, such as hydrogenation, oxidation, and addition reactions, while the naphthalene ring can be functionalized through electrophilic aromatic substitution.
Drug Development
While there is limited direct research on the biological activity of 2-isopropenylnaphthalene itself, the naphthalene scaffold is present in many approved drugs.[1] The introduction of the isopropenyl group provides a handle for further chemical modification, allowing for the synthesis of a library of novel naphthalene derivatives. These derivatives could be screened for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, leveraging the known pharmacological potential of the naphthalene core.[2][15]
Safety and Handling
2-Isopropenylnaphthalene should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
2-Isopropenylnaphthalene is a valuable monomer and synthetic intermediate with significant potential in polymer chemistry and medicinal chemistry. Its synthesis can be reliably achieved through established organic reactions, and its polymerization, particularly via anionic methods, allows for the creation of well-defined polymeric materials. Future research into the biological activities of 2-isopropenylnaphthalene derivatives may unveil new therapeutic applications for this versatile molecule.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. ijirt.org [ijirt.org]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. 2-Isopropenylnaphthalene [myskinrecipes.com]
- 5. 2-ISOPROPENYLNAPHTHALENE(3710-23-4) IR Spectrum [chemicalbook.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 12. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 13. (Controlled) Free radical (co)polymerization of multivinyl monomers: strategies, topological structures and biomedical applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. swaminathansivaram.in [swaminathansivaram.in]
- 15. benchchem.com [benchchem.com]
